4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a fluorinated pyridine ring, a piperidine ring, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. One common method involves the reaction of 6-fluoropyridine-3-boronic acid with a suitable piperidine derivative under palladium-catalyzed cross-coupling conditions . The resulting intermediate is then subjected to esterification with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The piperidine ring may also contribute to the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
6-Fluoropyridine-3-boronic acid: A precursor in the synthesis of fluorinated pyridine derivatives.
4-Fluoropyridinone: Another fluorinated pyridine compound with different functional groups and applications.
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate): Used in the synthesis of fluorinated compounds with herbicidal activity.
Uniqueness
4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to its combination of a fluorinated pyridine ring, a piperidine ring, and a benzyl ester group. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .
Properties
IUPAC Name |
benzyl 4-[(6-fluoropyridin-3-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-18-7-6-17(12-21-18)24-13-16-8-10-22(11-9-16)19(23)25-14-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRSVJKZXPZNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CN=C(C=C2)F)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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